molecular formula C8H7Cl2NS B1596724 N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride CAS No. 362601-72-7

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride

Cat. No.: B1596724
CAS No.: 362601-72-7
M. Wt: 220.12 g/mol
InChI Key: HXZBXLJQMMWKEN-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group (–CSNH–) attached to a 2-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can be synthesized through the reaction of 2-chloroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-chloroaniline and methyl isothiocyanate are combined with a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thiocarbamates.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-(2-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

    Substituted Thiocarbamates: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The thiocarbamoyl group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various molecular pathways and targets, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N-methylcarbamoyl chloride
  • N-(2-Chlorophenyl)-N-methylthiourea
  • N-(2-Chlorophenyl)-N-methylisothiocyanate

Uniqueness

N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it has a unique combination of the thiocarbamoyl group and the 2-chlorophenyl moiety, which contributes to its specific applications and effects.

Properties

IUPAC Name

N-(2-chlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZBXLJQMMWKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374039
Record name N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362601-72-7
Record name N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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